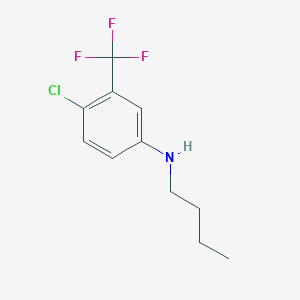![molecular formula C13H16N4O2 B8426565 N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline](/img/structure/B8426565.png)
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline
Overview
Description
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline is a compound that features both an imidazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline typically involves the reaction of 3-methyl-4-nitroaniline with 3-chloropropyl imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Imidazol-1-ylpropyl)-(4-nitrophenyl)amine
- (3-Imidazol-1-ylpropyl)-(3-methylphenyl)amine
- (3-Imidazol-1-ylpropyl)-(3-nitrophenyl)amine
Uniqueness
N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This combination can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C13H16N4O2/c1-11-9-12(3-4-13(11)17(18)19)15-5-2-7-16-8-6-14-10-16/h3-4,6,8-10,15H,2,5,7H2,1H3 |
InChI Key |
WWERADVQPLYCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCCN2C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


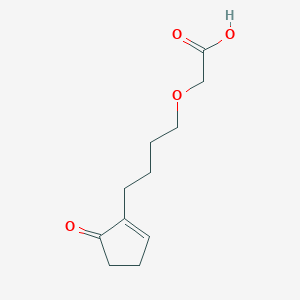
![3-{2-[4-Methylpyridin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B8426520.png)
![2,3-Dimethoxy-5,6,8,9,14,14a-hexahydroisoquino[1,2-b][3]benzazepine](/img/structure/B8426532.png)
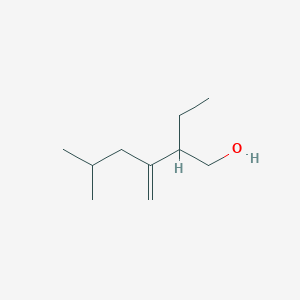
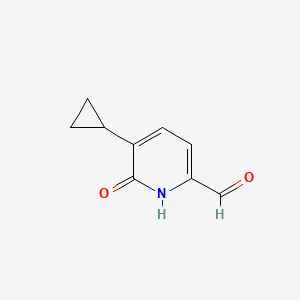
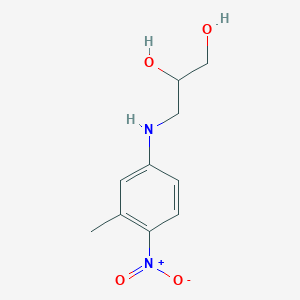
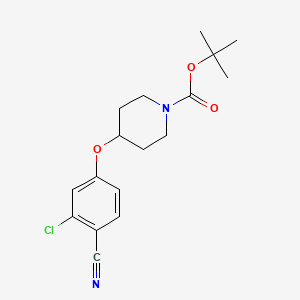
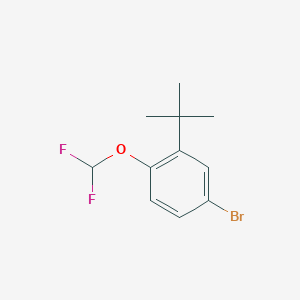
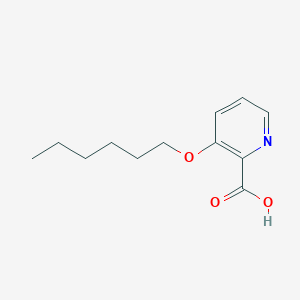
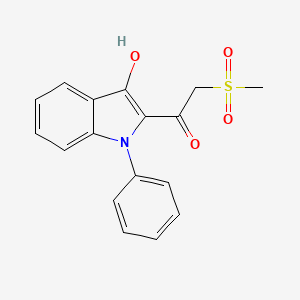
![6-Chloro-3-(1H-pyrrol-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8426583.png)
